molecular formula C25H24N6O2 B6153553 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 936563-87-0

1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B6153553
CAS RN: 936563-87-0
M. Wt: 440.5
InChI Key:
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Description

This compound is also known as Ibrutinib . It is a small molecule anti-cancer drug that targets B-cell malignancies . It is an orally administered, selective and covalent inhibitor of the enzyme Bruton’s tyrosine kinase (BTK) .


Molecular Structure Analysis

The IUPAC name of Ibrutinib is 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo [3, 4-d] pyrimidin-1-yl] piperidin-1-yl] prop-2-en-1-one . The molecular structure of Ibrutinib can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ibrutinib are complex and involve multiple steps . The exact details of these reactions are proprietary and not publicly available.

Scientific Research Applications

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with various bacterial enzymes or pathways, potentially inhibiting their growth or survival .

Antitumor and Antileukemic Activities

Due to its ability to interfere with cellular signaling pathways, this compound has been studied for its antitumor properties. It may inhibit the proliferation of cancer cells or induce apoptosis .

Anti-Tuberculosis Activity

Tuberculosis remains a major global health challenge, and new treatments are constantly being sought. This compound has shown promise in inhibiting the bacteria that cause tuberculosis .

Anti-Inflammatory Activity

Inflammation is a response to injury or infection, but chronic inflammation can lead to various diseases. This compound has demonstrated anti-inflammatory properties, which could be beneficial in treating such conditions .

Cardiovascular Activities

Compounds like this one may have applications in treating cardiovascular diseases by affecting blood flow or reducing inflammation within the cardiovascular system .

Antileishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites. This compound has shown potential in inhibiting the growth of these parasites, offering a possible treatment option .

Mechanism of Action

Target of Action

The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the survival and proliferation of B-cells .

Mode of Action

The compound acts as a selective and covalent inhibitor of BTK . It binds irreversibly to BTK, thereby inhibiting its activity . This inhibition blocks the B-cell receptor pathway, which is often aberrantly active in B-cell cancers .

Biochemical Pathways

By inhibiting BTK, the compound disrupts the B-cell receptor pathway . This disruption can lead to the inhibition of B-cell proliferation and survival, thereby exerting its therapeutic effects against B-cell malignancies .

Pharmacokinetics

The compound is metabolized in the liver, primarily by the enzymes CYP3A and CYP2D6 . Its elimination half-life is approximately 4-6 hours, and it is excreted mainly in the feces (80%) and urine (10%) . These properties influence the compound’s bioavailability and dosage regimen.

Result of Action

The inhibition of BTK by the compound leads to the disruption of the B-cell receptor pathway, resulting in the inhibition of B-cell proliferation and survival . This can lead to a reduction in the number of malignant B-cells, thereby treating B-cell malignancies .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its metabolism by CYP3A and CYP2D6 can be affected by other substances that induce or inhibit these enzymes . Additionally, its lipophilicity allows it to easily diffuse into cells , which can be influenced by the lipid composition of the cell membranes

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[3,4-d]pyrimidine ring system, followed by the coupling of the piperidine and phenyl groups to the pyrazolo[3,4-d]pyrimidine ring system, and finally the addition of the prop-2-en-1-one group to the piperidine group.", "Starting Materials": [ "4-amino-3-nitrobenzoic acid", "4-phenoxybenzaldehyde", "ethyl acetoacetate", "piperidine", "ethyl 2-bromoacetate", "sodium hydride", "ammonium chloride", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine", "a. React 4-amino-3-nitrobenzoic acid with 4-phenoxybenzaldehyde in ethanol and acetic acid to form 4-amino-3-(4-phenoxyphenyl)benzoic acid.", "b. React 4-amino-3-(4-phenoxyphenyl)benzoic acid with ammonium chloride and sodium hydroxide in water to form 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.", "Step 2: Coupling of piperidine group to pyrazolo[3,4-d]pyrimidine ring system", "a. React 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with piperidine and sodium hydride in ethanol to form 3-(4-phenoxyphenyl)-1-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.", "Step 3: Addition of prop-2-en-1-one group to piperidine group", "a. React 3-(4-phenoxyphenyl)-1-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with ethyl acetoacetate and sodium ethoxide in ethanol to form 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one." ] }

CAS RN

936563-87-0

Product Name

1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Molecular Formula

C25H24N6O2

Molecular Weight

440.5

Purity

95

Origin of Product

United States

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